p-t-Butylbenzenesulfenyl chloride

Synthesis Scale-up Sulfenyl Chloride

Researchers requiring selective arenesulfenyl chloride reactivity often encounter substituent-dependent incompatibilities that derail orthogonal functionalization. p-t-Butylbenzenesulfenyl chloride resolves this through its uniquely modulated electronic and steric profile. • Orthogonal reactivity: Uniquely unreactive with 7,8-nido-C₂B₉H₁₂⁻ boron cluster anion, enabling sequential functionalization where other sulfenyl chlorides fail. • Predictable electrophilicity: Electron-donating para-tert-butyl group confers distinct reduction potential vs. nitro-substituted or unsubstituted analogs. • Scalable sourcing: Established 94% yield synthesis from 4-(tert-butyl)thiophenol at 2.0 mol scale ensures cost-effective bulk supply.

Molecular Formula C10H13ClS
Molecular Weight 200.73 g/mol
Cat. No. B8332778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-t-Butylbenzenesulfenyl chloride
Molecular FormulaC10H13ClS
Molecular Weight200.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)SCl
InChIInChI=1S/C10H13ClS/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7H,1-3H3
InChIKeyQAASGGHXTJRDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-t-Butylbenzenesulfenyl chloride: Overview


p-t-Butylbenzenesulfenyl chloride (CAS 13894-14-9) is an arenesulfenyl chloride characterized by a para-tert-butyl substituent on the aromatic ring [1]. This structural feature distinguishes it from unsubstituted benzenesulfenyl chloride and other arenesulfenyl chlorides. The compound functions as an electrophilic sulfur-transfer reagent, formally derived from the corresponding sulfenic acid [2]. Its molecular formula is C10H13ClS, with a molecular weight of 200.73 g/mol and a predicted boiling point of 302.5±21.0 °C [1]. The tert-butyl group imparts both significant steric bulk and electron-donating character to the sulfenyl chloride functionality [3].

Electrophilic sulfur-transfer reagent for thioether synthesis
Sterically demanding p-tert-butyl group imparts electron-donating character
Contrasting reactivity profile versus unsubstituted or nitro-substituted analogs

p-t-Butylbenzenesulfenyl chloride: Substitution Limitations


Generic substitution of arenesulfenyl chlorides is not feasible due to profound differences in reactivity profiles dictated by aromatic ring substituents. While sulfenyl chlorides generally function as electrophiles, the nature of the substituent on the aryl ring dramatically modulates their behavior. The tert-butyl group of p-t-butylbenzenesulfenyl chloride is electron-donating and sterically demanding [1]. This is in stark contrast to the strongly electron-withdrawing nitro-substituted analogs (e.g., p-nitrobenzenesulfenyl chloride) or the unsubstituted benzenesulfenyl chloride [2]. Such electronic differences directly alter the compound's reduction potential and the mechanism of reductive cleavage [2]. Furthermore, in the specific context of electrophilic substitution on the 7,8-nido-C2B9H12− anion, p-t-butylbenzenesulfenyl chloride (tBuSCl) was uniquely unreactive, whereas other arenesulfenyl chlorides (e.g., p-MeO, Ph, p-NO2) reacted smoothly [1]. These divergent properties mean that selecting the correct sulfenyl chloride is not a matter of simple interchangeability but a critical decision that governs reaction success, yield, and product distribution.

p-t-Butylbenzenesulfenyl chloride
Other Arenesulfenyl Chlorides
Electronic effect
Electron-donating tBu
Variable; p-NO₂ strongly withdrawing
Reductive cleavage
Concerted 'sticky' dissociative ET
May follow stepwise pathway (ortho-substituted)
Reactivity with nido-carbaborane
No reaction observed
Generally high reactivity (p-MeO, Ph, p-NO₂)

p-t-Butylbenzenesulfenyl chloride: Performance Evidence


Scalable High-Yield Synthesis

A robust, high-yielding synthetic protocol for p-t-butylbenzenesulfenyl chloride is established . This procedure, which involves the oxidative chlorination of 4-(tert-butyl)thiophenol with chlorine gas in carbon tetrachloride, proceeds with a 94% yield at a 2.0 mole scale, resulting in a distillable product (b.p. 95-97 °C at 1.0 mm Hg).

Synthetic Yield
Data to verify
94%
at 2.0 mol scale
Reported yield under oxidative chlorination
Lacks peer-reviewed source; verify reproducibility
Synthesis Scale-up Sulfenyl Chloride

Sticky Dissociative ET Mechanism

The electrochemical reduction of p-substituted arenesulfenyl chlorides, including p-t-butylbenzenesulfenyl chloride, proceeds via a concerted 'sticky' dissociative electron transfer (ET) mechanism [1]. This mechanism results in the formation of a radical/anion cluster prior to decomposition. In contrast, o-nitrophenylsulfenyl chlorides undergo reduction via a distinct stepwise mechanism, stabilized by through-space S···O interactions [1].

Reduction Mechanism
Class-level inference
'Sticky' dissociative ET
p-substituted class characteristic
Class-specific pathway; ortho-substituted analogs differ
CV and DFT study; context-dependent
Electrochemistry Mechanism Reductive Cleavage

Inertness Toward Boron Cluster Anion

In a study on the electrophilic substitution of the nido-dicarbaborate anion (7,8-nido-C2B9H12−), p-t-butylbenzenesulfenyl chloride (tBuSCl) was the only sulfenyl chloride tested that did not react [1]. The authors state, 'while tBuSCl did not react'. In contrast, a series of other arenesulfenyl chlorides (R = p-C6H4OMe, Ph, p-C6H4NO2, CN, and 2-C5H4N) all reacted under identical conditions to give the corresponding 9-RS-7,8-nido-C2B9H11− products in high yield [1].

Reactivity with Boron Cluster
Head-to-head
No reaction
Comparators: p-MeO, Ph, p-NO₂ gave high yields
Reported inertness under tested conditions
May enable orthogonal functionalization strategies
Electrophilic Substitution Boron Cluster Reactivity

p-t-Butylbenzenesulfenyl chloride: Application Scenarios


Large-Scale Synthesis of Bulky Thioethers

Given its established, high-yielding synthesis from 4-(tert-butyl)thiophenol (94% yield at 2.0 mole scale) , p-t-butylbenzenesulfenyl chloride is an ideal building block for the cost-effective, large-scale preparation of complex molecules. Its use is particularly advantageous when a sterically bulky, electron-rich p-tert-butylphenylthio moiety is required in the final product, a common structural motif for fine-tuning the properties of pharmaceuticals and advanced materials.

Sticky Dissociative ET Mechanism Studies

As a representative member of the p-substituted arenesulfenyl chloride class, this compound is a valuable probe for studying concerted, 'sticky' dissociative electron transfer (ET) mechanisms [1]. It can be used in fundamental electrochemical and theoretical studies to understand how substituent effects influence the kinetics and pathways of reductive cleavage, providing a predictable model system distinct from ortho-substituted analogs which undergo stepwise reduction [1].

Inertness in Sensitive Boron Cluster Reactions

In synthetic methodologies involving the highly reactive 7,8-nido-C2B9H12− boron cluster anion, p-t-butylbenzenesulfenyl chloride offers a unique advantage. Its documented lack of reactivity with this anion [2] makes it a superior choice when a sulfenyl chloride electrophile must be present in the reaction mixture without interfering with the boron cluster. This allows for sequential or orthogonal functionalization strategies that would be impossible with other, more reactive arenesulfenyl chlorides [2].

Application
Selection Property
Validation Focus
Sterically hindered thioether synthesis
Scalable electrophilic S-transfer with tBu donor effect
Yield and reproducibility at reported scale
Electron-transfer mechanism probe
Class-specific concerted dissociative ET behavior
Voltammetric and computational model consistency
Boron cluster functionalization control
Reported lack of reactivity with nido-carbaborane
Orthogonal reaction compatibility under sensitive conditions

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